molecular formula C17H31N B145268 3-Butyl-5-(4-penten-1-yl)indolizidine CAS No. 128855-21-0

3-Butyl-5-(4-penten-1-yl)indolizidine

Cat. No. B145268
M. Wt: 249.4 g/mol
InChI Key: JVOZSCQXKKLTLV-YESZJQIVSA-N
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Description

3-Butyl-5-(4-penten-1-yl)indolizidine is a chemical compound with the molecular formula C17H31N . It has an average mass of 249.435 Da and a monoisotopic mass of 249.245651 Da .

Scientific Research Applications

Alkaloidal Venom Research

The alkaloidal venom of the ant Monomorium smithii contains (5E,9Z)-3-butyl-5-(4-penten-1-yl)indolizidine, a novel indolizidine. This discovery has chemotaxonomic implications and contributes to understanding ant venom's molecular composition (Jones, Laddago, Don, & Blum, 1990).

Poison Gland Secretion in Ants

(3R,5S,9R) and (3R,5R,9R) stereoisomers of 3-butyl-5-(1-oxopropyl)indolizidine were identified as major constituents in the poison gland secretion of the African ant Myrmicaria eumenoides. This finding adds to the knowledge of chemical defense mechanisms in ants (Francke, Schröder, Walter, Sinnwell, Baumann, & Kaib, 1995).

Enantioselective Synthesis in Amphibian Alkaloids

Studies focused on the enantioselective synthesis of amphibian indolizidine alkaloids, including indolizidine 223A, through various chemical processes. This research contributes to synthetic chemistry and the production of complex organic compounds (Michael, de Koning, & van der Westhuyzen, 2005).

Development of Synthetic Methodologies

Research has been conducted on developing synthetic methodologies for indolizidine compounds like (-)-indolizidine 167B, using various organic chemistry techniques. This work aids in the advancement of synthetic methods for complex organic structures (Settambolo, 2009).

Novel Syntheses of Indolizidines

Innovative syntheses of indolizidines have been explored, using different alkyl substituents and chemical pathways. Such studies are pivotal in the field of organic synthesis and medicinal chemistry (Kiddle, Green, & Thompson, 1995).

Applications in Nicotinic Receptor-Channel Research

5,8-Disubstituted indolizidines, including variants of 3-butyl-5-(4-penten-1-yl)indolizidine, have been identified as a new class of noncompetitive blockers for nicotinic receptor-channels. This research is significant in neurochemical and pharmacological studies (Daly, Nishizawa, Padgett, Tokuyama, Smith, Holmes, Kibayashi, & Aronstam, 1991).

properties

IUPAC Name

(3S,5S,8aR)-3-butyl-5-pent-4-enyl-1,2,3,5,6,7,8,8a-octahydroindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N/c1-3-5-7-10-15-11-8-12-17-14-13-16(18(15)17)9-6-4-2/h3,15-17H,1,4-14H2,2H3/t15-,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOZSCQXKKLTLV-YESZJQIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC2N1C(CCC2)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1CC[C@@H]2N1[C@H](CCC2)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926219
Record name 3-Butyl-5-(pent-4-en-1-yl)octahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-5-(4-penten-1-yl)indolizidine

CAS RN

128855-21-0
Record name 3-Butyl-5-(4-penten-1-yl)indolizidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128855210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyl-5-(pent-4-en-1-yl)octahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TH Jones, A Laddago, AW Don… - Journal of natural …, 1990 - ACS Publications
The alkaloidal venom of Monomorium smithii was found to contain (5E, 9Z)-3-butyl-5-(4-penten-l-yl) indolizidine [lb], a novel indolizidine, its monocyclic analogue/re/w-2-butyl-5-(8-…
Number of citations: 37 pubs.acs.org
M Yuguchi, M Tokuda, K Orito - Bulletin of the Chemical Society of …, 2004 - journal.csj.jp
The synthesis of the indolizidine alkaloid (±)-monomorine I has successfully been achieved by a new route starting with a one-pot four-component connecting reaction based on a …
Number of citations: 15 www.journal.csj.jp
JC Braekman, D Daloze, H Franzyk, JM Pasteels… - 2000 - books.google.com
Page 1 79 Fortschritte der Chemie organischer Naturstoffe Progress in the Chemistry of Organic Natural Products Founded by L. Zechmeister Edited by W. Herz, H. Falk, GW Kirby, and …
Number of citations: 5 books.google.com

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